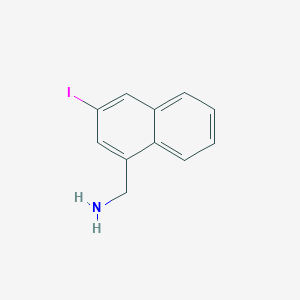
1-(Aminomethyl)-3-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-3-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 1-position and an iodine atom at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3-iodonaphthalene can be synthesized through several methods. One common approach involves the iodination of 1-(aminomethyl)naphthalene. This can be achieved by treating 1-(aminomethyl)naphthalene with iodine and a suitable oxidizing agent under controlled conditions. Another method involves the direct amination of 3-iodonaphthalene using aminomethylating agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminomethyl)-3-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Imines or nitriles.
Reduction Products: Amines or alkylated derivatives.
Applications De Recherche Scientifique
1-(Aminomethyl)-3-iodonaphthalene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-3-iodonaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)naphthalene: Lacks the iodine substituent, leading to different reactivity and applications.
3-Iodonaphthalene: Lacks the aminomethyl group, affecting its chemical behavior and biological activity.
1-(Aminomethyl)-2-iodonaphthalene: Positional isomer with different chemical and physical properties.
Uniqueness: 1-(Aminomethyl)-3-iodonaphthalene is unique due to the presence of both the aminomethyl and iodine substituents, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H10IN |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
(3-iodonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H,7,13H2 |
Clé InChI |
WSZWAWGNIPQYHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2CN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


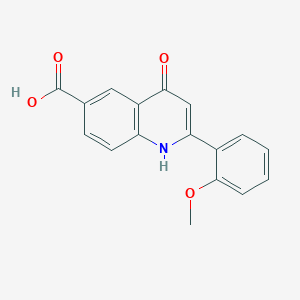
![Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11838664.png)
![6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B11838667.png)
![1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea](/img/structure/B11838671.png)

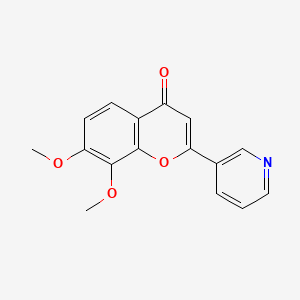
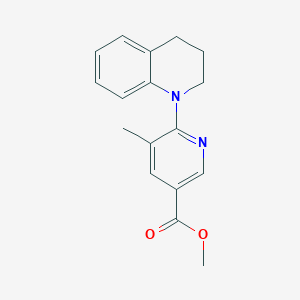

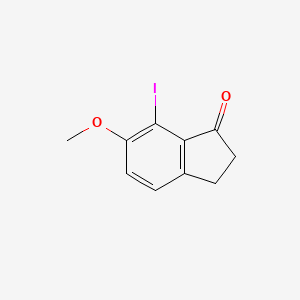
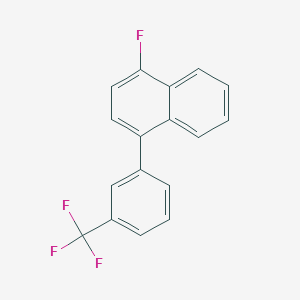
![N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11838700.png)



